The primary source of xanthoascin is the Garcinia mangostana, commonly known as mangosteen. This tropical fruit has been used in traditional medicine for its purported health benefits. Xanthoascin can also be found in other species within the Garcinia family, which are known for their rich xanthone content.
Xanthoascin is classified as a xanthone, a type of polyphenolic compound characterized by a specific chemical structure that includes a dibenzo-α-pyrone skeleton. Xanthones are noted for their diverse biological activities and are often studied for their therapeutic potential.
The synthesis of xanthoascin can be achieved through various methods, primarily focusing on extraction from natural sources. The most common method involves:
Technical details include optimizing solvent ratios and extraction times to maximize yield while minimizing degradation of the compound.
Xanthoascin's molecular structure is characterized by its unique xanthone backbone, which consists of:
The molecular formula of xanthoascin is , and it has a molar mass of approximately 270.24 g/mol. The compound's structure can be represented as follows:
Xanthoascin undergoes various chemical reactions typical of xanthones, including:
Technical details regarding these reactions involve studying reaction kinetics and mechanisms through spectroscopic methods.
The mechanism of action of xanthoascin involves several pathways:
Research indicates that xanthoascin exhibits IC50 values in the micromolar range against various cancer cell lines, demonstrating its potency as an anticancer agent.
Relevant data from studies suggest that xanthoascin maintains its structural integrity at temperatures below 50°C but may decompose at higher temperatures.
Xanthoascin has several scientific uses, including:
Research continues to explore the full range of applications for xanthoascin, particularly in developing novel therapeutic strategies against chronic diseases.
Xanthoascin features a tricyclic 9H-xanthen-9-one core, characterized by a planar, oxygenated heteroaromatic system. This scaffold comprises two benzene rings (A and C) fused to a central γ-pyrone ring (B). The molecule’s rigidity arises from π-conjugation across the three rings, which contributes to its ultraviolet absorption at 254 nm and 310 nm – typical for xanthone derivatives [4]. The carbonyl group at position 9 (C9=O) exhibits a distinctive IR stretch at 1650–1670 cm⁻¹, while the adjacent oxygen bridges (C5-O-C10a and C10a-O-C6a) enforce molecular planarity. This planar structure facilitates stacking interactions with biological targets and influences solubility characteristics [4].
Table 1: Core Scaffold Attributes of Xanthoascin
Parameter | Value/Characteristic |
---|---|
Core ring system | Linearly fused 9H-xanthen-9-one |
Carbonyl position | C9 (γ-pyrone ring) |
Key spectroscopic signals | IR: 1650–1670 cm⁻¹ (C=O stretch) |
Molecular planarity | High (constrained by O-bridges) |
Conjugation system | Extended π-electron delocalization |
The core scaffold is functionalized at C1 and C8 by a conjugated (1Z,3Z)-2,3-diisocyano-buta-1,3-dienyl chain and a 2,2-dimethylchroman-6-yl group. The diisocyano-butadiene moiety (–N⁺≡C⁻–C(=C)–C=N⁺≡C⁻) adopts a Z,Z-configuration, confirmed through NOESY NMR correlations showing spatial proximity between H1 of the chromanyl group and the diene protons [7]. The isocyano groups (–N⁺≡C⁻) exhibit sharp ¹³C NMR resonances at δ 158–162 ppm, diagnostic for this rare functional group. The chromanyl substituent attaches via a C–C bond at C6, with its benzopyran ring adopting a half-chair conformation. The gem-dimethyl substitution (C2') creates steric hindrance that influences the molecule’s overall topography and likely impacts bioactivity [7].
Xanthoascin shares key structural motifs with xanthocillin X but differs fundamentally in its core architecture. Both compounds feature the uncommon diisocyano-butadiene unit (–N⁺≡C⁻–C(=C)–C=N⁺≡C⁻), which enables transition metal coordination. However, xanthocillin X (C₁₈H₁₄N₂O₂) is based on a diphenyl ether scaffold, whereas xanthoascin incorporates a tricyclic xanthone system [3] [6]. This distinction profoundly alters their three-dimensional topographies: xanthoascin’s fused ring system enforces planarity, while xanthocillin’s biphenyl linkage allows torsional flexibility. Both compounds exhibit limited aqueous solubility, though xanthoascin’s extended conjugation system results in a bathochromic UV shift (~15 nm) compared to xanthocillin derivatives [6].
Table 2: Comparative Structural Features
Feature | Xanthoascin | Xanthocillin X |
---|---|---|
Core scaffold | 9H-Xanthen-9-one | Diphenyl ether |
Diisocyano-butadiene | Present (C1/C8 attachment) | Present (terminal groups) |
Molecular rigidity | High (fused tricyclic system) | Moderate (single bond rotation) |
Characteristic UV λₘₐₓ | 254, 310 nm | 240, 295 nm |
Metal-binding capability | Via diisocyano groups | Via diisocyano groups |
Fungal isocyanide synthases (ICS) catalyze the key step in xanthoascin biosynthesis, converting peptidyl precursors to isocyanides via an unprecedented decarboxylative dehydration mechanism. In Aspergillus species (producers of xanthoascin), a dedicated hybrid nonribosomal peptide synthase (NRPS) incorporates tyrosine-derived units to assemble the chromanyl moiety, while xanthone biosynthesis originates from shikimate pathway intermediates [3]. The diisocyano functionality arises through enzymatic conversion of amino groups using tethered carboxylates as oxygen donors. This pathway is transcriptionally regulated by copper levels; copper starvation upregulates the biosynthetic gene cluster (BGC), increasing xanthoascin production by 3–5 fold [3].
Figure 1: Proposed Biosynthetic PathwayTyrosine precursor → [NRPS modification] → Chromanyl intermediate
↓
Shikimate-derived xanthone precursor
↓
[Isocyanide synthase catalysis] → Diisocyano-butadiene installation
↓
Xanthoascin
Xanthoascin is isolated from endophytic Aspergillus spp. using sequential solvent extraction. Fungal biomass undergoes methanol extraction (3×, 24h), followed by concentration and liquid-liquid partitioning with ethyl acetate. The active fraction is purified via reverse-phase HPLC (C18 column; acetonitrile:water gradient, 55:45 to 90:10 over 40 min), yielding xanthoascin as a yellow amorphous solid (RT ~28 min) [10]. Its low natural abundance (typically <0.8 mg/kg biomass) necessitates efficient chromatographic workflows. Countercurrent chromatography has shown promise for scalable isolation due to the compound’s moderate polarity (logP ~3.2) [10].
Despite its structural complexity, comprehensive spectroscopic data for xanthoascin remain limited in public databases. Characteristic signatures include:
Figure 2: Structural Diagram Highlighting Key Moieties[9H-Xanthen-9-one core]–[(1Z,3Z)-2,3-Diisocyano-butadiene]
|
[2,2-Dimethylchroman-6-yl]
Biological Activities and Potential Applications
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7